molecular formula C9H11N3O4 B2918669 2-(4-Methoxy-3-nitrophenyl)acetohydrazide CAS No. 944892-06-2

2-(4-Methoxy-3-nitrophenyl)acetohydrazide

Cat. No.: B2918669
CAS No.: 944892-06-2
M. Wt: 225.204
InChI Key: HQGPOGZWAYUTSH-UHFFFAOYSA-N
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Description

Significance of Acyl Hydrazides in Contemporary Organic Chemistry

Acyl hydrazides, also known as carboxylic acid hydrazides, are a class of organic compounds characterized by the functional group R-C(=O)NHNH₂. mdpi.com They are derivatives of carboxylic acids and are typically synthesized by the reaction of esters or acyl chlorides with hydrazine (B178648). mdpi.comwikipedia.org This functional group is highly significant in modern organic chemistry due to its versatile reactivity. Acyl hydrazides serve as crucial intermediates and synthons for the synthesis of a wide array of heterocyclic compounds. mdpi.com

The presence of both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon allows acyl hydrazides to participate in various chemical transformations. mdpi.com They are extensively used as building blocks for constructing important heterocyclic rings such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through cyclization reactions. mdpi.comnih.gov The ability to readily form these stable ring systems makes acyl hydrazides indispensable tools for synthetic chemists aiming to create complex molecular architectures. mdpi.com Furthermore, the C-H bond of the aldehyde group in aldehyde-derived hydrazones can be activated, leading to novel C-N bond formations in a process known as hydroacylation. scispace.com This reactivity has expanded the synthetic utility of hydrazide derivatives even further.

Overview of Hydrazide-Hydrazone Chemistry in Medicinal and Materials Science

The hydrazide functional group can be easily converted into a hydrazone moiety (R-C(=O)NHN=CHR') through a condensation reaction with aldehydes or ketones. mdpi.comnih.gov This hydrazide-hydrazone scaffold, which contains an azomethine group (-NH-N=CH-), is a cornerstone in medicinal chemistry due to its prevalence in numerous biologically active molecules. nih.gov The structural features of hydrazones allow them to act as versatile ligands that can coordinate with metal ions, which can influence their biological properties. researchgate.nettpcj.org

Hydrazide-hydrazone derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. nih.govphytojournal.comnih.gov The synthetic accessibility and the ease with which their structure can be modified have spurred extensive research, leading to the development of novel therapeutic candidates. researchgate.net

In materials science, hydrazone chemistry is leveraged for the creation of dynamic materials. The hydrazone linkage is reversible and responsive to stimuli like pH, which allows for the design of "smart" materials such as self-healing polymers, drug delivery systems, and molecular sensors. researchgate.netacs.org For instance, hydrazone cross-links are used to form hydrogels where the release of an encapsulated substance can be controlled by environmental triggers. acs.org Their ability to coordinate with metal ions is also exploited in the development of catalysts and luminescent probes. phytojournal.comresearchgate.net

Contextualization of the 2-(4-Methoxy-3-nitrophenyl)acetohydrazide Scaffold within the Broader Field of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast number of natural products, pharmaceuticals, and agrochemicals. mdpi.com A significant percentage of FDA-approved drugs contain at least one nitrogen-based heterocyclic ring, highlighting their importance in drug design and discovery. nih.gov These scaffolds provide a rigid framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets like enzymes and receptors.

The compound this compound serves as a valuable scaffold or precursor for the synthesis of such nitrogen-containing heterocycles. mdpi.com Its acyl hydrazide moiety is a reactive handle that can be used to build various five- or six-membered heterocyclic rings. mdpi.comnih.gov The substituted phenyl ring, featuring a methoxy (B1213986) and a nitro group, offers sites for further functionalization, allowing for the fine-tuning of the physicochemical and pharmacological properties of the resulting heterocyclic compounds. By reacting this compound with appropriate reagents, chemists can construct a library of novel derivatives, such as oxadiazoles, triazoles, or pyrazoles, for biological screening. mdpi.com The inherent biological significance of the hydrazide-hydrazone framework, combined with the proven importance of nitrogen heterocycles in medicine, positions this specific scaffold as a promising starting point for the development of new bioactive molecules. mdpi.com

Data Tables

Table 1: Key Functional Groups and Their Significance

Functional Group Structure Significance in Chemistry
Acyl Hydrazide R-C(=O)NHNH₂ Versatile synthon for heterocycles, precursor to hydrazones. mdpi.comnih.gov
Hydrazone R-C(=O)NHN=CR'R'' Important pharmacophore, used in dynamic materials. nih.govacs.org
Azomethine -N=CH- Key component of hydrazones, responsible for many biological activities. nih.gov
Phenyl C₆H₅- Core aromatic structure, allows for substitution to modify properties.
Methoxy -OCH₃ Electron-donating group, can influence electronic properties and solubility.

Table 2: Compound Names Mentioned in this Article

Compound Name
1,2,4-triazole (B32235)
1,3,4-oxadiazole (B1194373)
1,3,4-thiadiazole (B1197879)
This compound
Hydrazine

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-16-8-3-2-6(5-9(13)11-10)4-7(8)12(14)15/h2-4H,5,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPOGZWAYUTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methoxy 3 Nitrophenyl Acetohydrazide and Its Precursors

Strategies for the Preparation of Substituted Phenylacetic Acid Derivatives

The foundational precursor for the target compound is (4-methoxy-3-nitrophenyl)acetic acid. A common and effective strategy for its preparation is the direct nitration of 4-methoxyphenylacetic acid. In this electrophilic aromatic substitution reaction, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.

The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the acetic acid moiety (-CH₂COOH) is a deactivating, meta-directing group. Due to the stronger activating effect of the methoxy group, the incoming nitro group (-NO₂) is directed to the positions ortho to it. assets-servd.host Consequently, the nitration of 4-methoxyphenylacetic acid predominantly yields (4-methoxy-3-nitrophenyl)acetic acid. A similar methodology has been successfully employed for the nitration of 2-methylphenylacetic acid, where a mixture of nitric acid and acetic anhydride (B1165640) is used at low temperatures (-10°C to 10°C) to achieve nitration. google.com

Reaction Scheme for the Nitration of 4-Methoxyphenylacetic Acid:

Alternative approaches to synthesizing substituted phenylacetic acids include methods starting from corresponding benzyl (B1604629) cyanides followed by hydrolysis, or from substituted benzaldehydes. google.comgoogle.com However, for this specific precursor, direct nitration of the readily available 4-methoxyphenylacetic acid is a more straightforward approach.

Esterification Protocols for Alkyl (4-Methoxy-3-nitrophenyl)acetates

Once (4-methoxy-3-nitrophenyl)acetic acid is obtained, the next step is its conversion to an alkyl ester, such as methyl or ethyl (4-methoxy-3-nitrophenyl)acetate. The most common method for this transformation is the Fischer esterification. This reaction involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, the alcohol is often used as the solvent to ensure it is in large excess. The water produced during the reaction can also be removed to favor the forward reaction.

General Protocol for Fischer Esterification:

Dissolve (4-methoxy-3-nitrophenyl)acetic acid in a large excess of the alcohol (e.g., methanol).

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for several hours until the reaction is complete (monitored by techniques like thin-layer chromatography).

Remove the excess alcohol via distillation.

Neutralize the remaining acid catalyst.

Extract the ester with an organic solvent and purify.

Below is a table summarizing the typical reagents and conditions for this esterification step.

ReagentRoleMolar Ratio (relative to acid)Typical Conditions
(4-Methoxy-3-nitrophenyl)acetic acidStarting acid1-
Methanol or Ethanol (B145695)Reactant/SolventLarge excessReflux temperature
Concentrated Sulfuric AcidCatalystCatalytic amount (e.g., 2-5%)Stirring, reaction time of 2-6 hours

Hydrazinolysis of Esters to Form the Acetohydrazide Moiety

The final step in the synthesis of 2-(4-methoxy-3-nitrophenyl)acetohydrazide is the hydrazinolysis of the corresponding alkyl (4-methoxy-3-nitrophenyl)acetate. This reaction involves the nucleophilic acyl substitution of the alkoxy group (-OR) of the ester with a hydrazine (B178648) group (-NHNH₂). The process is typically carried out by reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent, such as ethanol. researchgate.net

The reaction is generally efficient and proceeds under relatively mild conditions. The ester is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is then refluxed for several hours to yield the desired acetohydrazide. researchgate.net

General Reaction for Hydrazinolysis:

To maximize the yield and purity of the final product, several reaction parameters can be optimized.

Stoichiometry: An excess of hydrazine hydrate is often used to ensure the complete conversion of the ester. A molar ratio of ester to hydrazine hydrate of 1:1.5 to 1:3 is common.

Solvent: Ethanol is a widely used solvent as it effectively dissolves both the ester and hydrazine hydrate and is suitable for refluxing temperatures. researchgate.net Methanol can also be used.

Temperature and Reaction Time: The reaction is typically conducted at the reflux temperature of the solvent (for ethanol, approximately 78°C). The reaction time can vary from a few hours to overnight, and progress is monitored to determine the point of completion.

Concentration: The concentration of the reactants can influence the reaction rate. A moderate concentration is generally preferred to avoid side reactions or precipitation issues.

After the hydrazinolysis reaction is complete, the target compound, this compound, needs to be isolated and purified. A common workup procedure involves cooling the reaction mixture, which often causes the product to precipitate out of the solution as a solid.

Typical Purification Steps:

Cooling and Filtration: The reaction mixture is cooled to room temperature or in an ice bath to induce crystallization of the hydrazide. The solid product is then collected by vacuum filtration.

Washing: The collected solid is washed with a cold solvent, such as cold ethanol or distilled water, to remove unreacted hydrazine hydrate and other soluble impurities. discoveryjournals.org

Recrystallization: For higher purity, the crude product can be recrystallized. A suitable solvent system is chosen in which the hydrazide is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or aqueous ethanol mixtures are often effective for this purpose.

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Alternative Synthetic Routes to 4-Methoxy-3-nitrophenyl-Containing Hydrazide Structures

While the three-step sequence of nitration, esterification, and hydrazinolysis is a standard approach, alternative methodologies exist for creating related hydrazide structures.

One alternative involves the direct reaction of a carboxylic acid with hydrazine in the presence of a coupling agent. However, this method is less common for simple acetohydrazide synthesis due to the higher cost of coupling agents and the efficiency of the ester-to-hydrazide route.

Another approach involves the synthesis of hydrazones, which contain a C=N-NH- structure, followed by reduction to form the hydrazide. For instance, p-nitrophenyl hydrazine can be condensed with various aldehydes to form p-nitrophenyl hydrazones. discoveryjournals.org While this produces a different final structure, it represents an alternative pathway for incorporating the nitrophenyl and hydrazine moieties into a single molecule.

Derivatization and Transformational Chemistry of 2 4 Methoxy 3 Nitrophenyl Acetohydrazide

Synthesis of Schiff Bases (Hydrazone Derivatives)

Schiff bases, also known as hydrazones in this context, are a prominent class of compounds derived from 2-(4-methoxy-3-nitrophenyl)acetohydrazide. They are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of the hydrazide with aldehydes or ketones.

The synthesis of Schiff bases from this compound is commonly achieved by reacting it with a diverse range of aromatic and heteroaromatic aldehydes and ketones. researchgate.netmdpi.com This condensation reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid like glacial acetic acid. nih.govchemmethod.comjocpr.com The general reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine or azomethine linkage. masterorganicchemistry.comresearchgate.net

The reaction is versatile, allowing for the incorporation of various substituted aromatic and heteroaromatic rings into the final Schiff base structure. This modularity is crucial for tuning the electronic and steric properties of the resulting molecules. For instance, reactions with substituted benzaldehydes, such as those bearing electron-donating or electron-withdrawing groups, can significantly influence the chemical and physical properties of the synthesized hydrazones. Similarly, the use of heteroaromatic aldehydes introduces different functionalities and potential coordination sites for metal ions.

Examples of Carbonyl Compounds Used in Condensation Reactions
Carbonyl Compound TypeSpecific ExamplesResulting Schiff Base Moiety
Aromatic AldehydesBenzaldehyde, 4-Nitrobenzaldehyde, 2-Hydroxy-4-methoxybenzaldehydeN-Benzylidene-2-(4-methoxy-3-nitrophenyl)acetohydrazide derivatives
Heteroaromatic AldehydesPyridine-2-carboxaldehyde, Thiophene-2-carboxaldehydeN'-(Pyridin-2-ylmethylene)-2-(4-methoxy-3-nitrophenyl)acetohydrazide derivatives
Aromatic KetonesAcetophenone, BenzophenoneN'-(1-Phenylethylidene)-2-(4-methoxy-3-nitrophenyl)acetohydrazide derivatives

The formation of the imine bond in hydrazones proceeds through a well-established addition-elimination mechanism. masterorganicchemistry.comthebrpi.org The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group of the hydrazide. nih.gov

The key steps of the mechanism are as follows:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the aldehyde or ketone is protonated, making the carbonyl group more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a better leaving group (water).

Dehydration: The lone pair of electrons on the remaining nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

Deprotonation: A base, which can be the solvent or another molecule of the hydrazide, removes a proton from the nitrogen atom to yield the final, neutral Schiff base (hydrazone) and regenerate the acid catalyst. masterorganicchemistry.com

The rate of this reaction is pH-dependent. While acid catalysis is necessary, very low pH can be detrimental as it leads to the protonation of the nucleophilic amine group of the hydrazide, rendering it non-nucleophilic. nih.gov

The presence of the C=N double bond in the hydrazone derivatives of this compound gives rise to the possibility of geometric isomerism, specifically (E) and (Z) isomers. researchgate.net The relative stability and interconversion of these isomers are influenced by several factors, including steric hindrance, electronic effects of the substituents, and the potential for intramolecular hydrogen bonding. nih.govmdpi.com

In many cases, the (E)-isomer is thermodynamically more stable due to reduced steric repulsion between the bulky substituents on the carbon and nitrogen atoms of the imine bond. mdpi.com However, the (Z)-isomer can be stabilized by intramolecular hydrogen bonding, for instance, between the N-H proton of the hydrazide moiety and a suitable acceptor group on the aldehyde- or ketone-derived part of the molecule. nih.gov

The characterization and differentiation of (E) and (Z) isomers are typically accomplished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons near the C=N bond can differ significantly between the two isomers. researchgate.net Photochemical or thermal energy can sometimes induce isomerization between the (E) and (Z) forms. nih.gov For some acylhydrazones, irradiation with UV light can lead to a complete E-to-Z photoisomerization. nih.gov

Factors Influencing (E)/(Z) Isomerism in Hydrazones
FactorInfluence on Isomer StabilityExample
Steric HindranceFavors the less sterically hindered (E)-isomer.Bulky substituents on the imine carbon and nitrogen.
Intramolecular Hydrogen BondingCan stabilize the (Z)-isomer. nih.govHydrogen bond between N-H and an ortho-substituent on the aromatic ring.
Solvent PolarityCan influence the equilibrium between isomers.Less polar solvents may favor the (Z)-isomer in some cases. researchgate.net
Electronic EffectsElectron-donating or withdrawing groups can affect the electron density of the C=N bond and influence isomer stability. nih.govSubstituents on the aromatic rings.

Cyclization Reactions to Form Heterocyclic Compounds

Beyond the formation of Schiff bases, this compound is a valuable starting material for the synthesis of various five-membered heterocyclic compounds. These cyclization reactions often proceed through intermediate Schiff bases or other reactive derivatives.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Derivatives of 1,3,4-oxadiazole (B1194373) can be synthesized from this compound through several synthetic routes, most of which involve an intramolecular cyclodehydration of a suitable precursor. openmedicinalchemistryjournal.com

One common method involves the reaction of the acetohydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an N,N'-diacylhydrazine intermediate. This intermediate then undergoes cyclodehydration in the presence of a dehydrating agent such as phosphorus oxychloride, sulfuric acid, or thionyl chloride to yield the 2,5-disubstituted 1,3,4-oxadiazole. luxembourg-bio.com

Alternatively, Schiff bases derived from this compound can be oxidatively cyclized to form 1,3,4-oxadiazoles. This can be achieved using various oxidizing agents. For example, reaction of the hydrazone with acetic anhydride (B1165640) can lead to the formation of the corresponding 1,3,4-oxadiazoline, which can then be oxidized to the oxadiazole. Another approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by treatment with an oxidizing agent.

Synthetic Routes to 1,3,4-Oxadiazoles from this compound
ReagentsIntermediateProduct
Carboxylic Acid/Dehydrating Agent (e.g., POCl₃)N,N'-Diacylhydrazine2,5-Disubstituted-1,3,4-oxadiazole
Aromatic Aldehyde followed by Oxidizing Agent (e.g., I₂/HgO)Hydrazone (Schiff Base)2,5-Disubstituted-1,3,4-oxadiazole
Carbon Disulfide/Base, then Oxidizing AgentDithiocarbazate derivative5-Substituted-1,3,4-oxadiazole-2-thione

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound often proceeds through a thiosemicarbazide (B42300) intermediate. raco.cat This intermediate is prepared by the reaction of the acetohydrazide with an isothiocyanate. nih.gov The resulting acylthiosemicarbazide can then be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione derivative. For instance, refluxing the thiosemicarbazide with an aqueous solution of sodium hydroxide, followed by acidification, typically yields the corresponding triazole. scispace.com

The thiosemicarbazide derivatives themselves are an important class of compounds. They are synthesized by the addition of the hydrazide to an isothiocyanate, such as phenyl isothiocyanate or allyl isothiocyanate. nih.govtaylorandfrancis.com This reaction is usually carried out in a polar solvent like ethanol. The thiosemicarbazides can then be used as precursors for the synthesis of not only triazoles but also other heterocyclic systems like thiadiazoles.

Furthermore, the thiosemicarbazides can be condensed with aldehydes or ketones to form thiosemicarbazones, which are analogous to the hydrazones but contain a thiocarbonyl group. chemmethod.comnih.gov These thiosemicarbazones are also valuable intermediates for further cyclization reactions.

Synthesis of Triazole and Thiosemicarbazide Derivatives
Starting MaterialReagent(s)Intermediate/Product
This compoundIsothiocyanate (e.g., PhNCS)1-(2-(4-Methoxy-3-nitrophenyl)acetyl)-4-phenylthiosemicarbazide
Acylthiosemicarbazide derivativeBase (e.g., NaOH), then Acid5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thione
Thiosemicarbazide derivativeAldehyde or KetoneThiosemicarbazone

Other Heterocyclic Ring Systems Derived from the Acetohydrazide

The acetohydrazide functionality is a cornerstone for the construction of numerous heterocyclic rings. For instance, the reaction of acetohydrazides with carbon disulfide in the presence of a base can lead to the formation of oxadiazole thiones. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of acetohydrazides suggests its potential to form a variety of five- and six-membered heterocyclic systems. These can include pyrazoles, triazoles, and oxadiazines through reactions with appropriate dicarbonyl compounds, cyanogen (B1215507) halides, or other suitable electrophiles. The synthesis of such derivatives is often achieved through cyclocondensation reactions, where the hydrazide nitrogen atoms act as nucleophiles.

Nucleophilic Addition and Substitution Reactions Involving the Hydrazide Functionality

The hydrazide moiety in this compound is a potent nucleophile due to the presence of the terminal -NH2 group. This nucleophilicity allows it to readily participate in addition and substitution reactions.

One of the most common reactions is the condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration. The resulting N'-substituted hydrazides are often stable, crystalline compounds and can serve as intermediates for further transformations, including cyclization to form heterocyclic rings. For example, the reaction with aromatic aldehydes can yield N'-benzylideneacetohydrazide derivatives.

Furthermore, the hydrazide can act as a nucleophile in substitution reactions, displacing leaving groups from various electrophilic substrates. While specific studies on the nucleophilic substitution reactions of this compound are limited in publicly accessible literature, the general reactivity of hydrazides suggests its capability to react with acyl halides, anhydrides, and other activated carbonyl compounds to form diacylhydrazines or other acylated derivatives.

Mannich Reactions for Aminomethylation of Derivatives

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons. While this compound itself does not possess a readily acidic proton for direct Mannich reaction, its derivatives, particularly those with newly formed heterocyclic rings, can be substrates for this transformation.

For instance, if the acetohydrazide is converted into a derivative containing an active methylene (B1212753) group, such as a pyrazolone (B3327878) or a triazole-thione, this active site can undergo a Mannich reaction. This three-component condensation with formaldehyde (B43269) and a primary or secondary amine introduces an aminomethyl group onto the molecule. This functionalization can significantly alter the physicochemical properties of the parent molecule. The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the amine, which then acts as an electrophile and reacts with the nucleophilic active methylene group.

Functional Group Transformations and Modifications of the Methoxy (B1213986) and Nitro Moieties

The methoxy and nitro groups on the phenyl ring of this compound offer further avenues for chemical modification, allowing for the fine-tuning of the molecule's properties.

The methoxy group (-OCH3) is generally stable but can be cleaved under specific and often harsh conditions to yield the corresponding phenol. This O-demethylation can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a variety of substituents.

The nitro group (-NO2) is a versatile functional group that can undergo a range of transformations, most notably reduction. The reduction of an aromatic nitro group is a well-established transformation and can lead to several different products depending on the reducing agent and reaction conditions.

Reduction to an Amine: The most common transformation is the reduction of the nitro group to a primary amine (-NH2). This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., hydrazine (B178648)/Pd-C). The resulting amino compound, 2-(3-amino-4-methoxyphenyl)acetohydrazide, is a valuable intermediate for the synthesis of fused heterocyclic systems and other complex molecules.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as the nitroso (-NO) or hydroxylamino (-NHOH) group. These transformations often require specific reagents and careful control of the reaction parameters.

The ability to selectively modify the methoxy and nitro groups, in conjunction with the reactivity of the acetohydrazide moiety, underscores the significant potential of this compound as a versatile building block in the synthesis of a wide range of novel organic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise arrangement of atoms within 2-(4-Methoxy-3-nitrophenyl)acetohydrazide can be determined.

Proton NMR (¹H NMR) Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methoxy (B1213986) (-OCH₃) protons, and the hydrazide (-NHNH₂) protons. The electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring significantly influence the chemical shifts of the aromatic protons.

The aromatic region would likely display three protons with specific splitting patterns. The proton ortho to the nitro group is expected to be the most deshielded, appearing as a doublet. The proton ortho to the methoxy group and meta to the nitro group would also be a doublet, while the proton situated between the methoxy and nitro groups would appear as a doublet of doublets.

The methylene protons adjacent to the aromatic ring and the carbonyl group are anticipated to resonate as a singlet. The methoxy protons will also appear as a singlet, typically in the upfield region of the spectrum. The hydrazide protons (NH and NH₂) are expected to show broad singlets, and their chemical shifts can be concentration and solvent-dependent.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.8 - 8.0d~ 2.0Ar-H (ortho to NO₂)
~ 7.4 - 7.6dd~ 8.5, 2.0Ar-H (meta to OCH₃ and NO₂)
~ 7.0 - 7.2d~ 8.5Ar-H (ortho to OCH₃)
~ 3.9 - 4.1s-OCH₃
~ 3.6 - 3.8s-CH₂-
~ 9.0 - 9.5br s-NH-
~ 4.3 - 4.8br s-NH₂

Note: The predicted chemical shifts and coupling constants are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis: Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methoxy carbon. The positions of the aromatic carbon signals are influenced by the electronic effects of the methoxy and nitro substituents.

The carbon bearing the nitro group is expected to be significantly deshielded, while the carbon attached to the methoxy group will also show a downfield shift. The carbonyl carbon of the hydrazide moiety will appear at a characteristic downfield position.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168 - 172C=O (Amide)
~ 155 - 158Ar-C (C-OCH₃)
~ 140 - 143Ar-C (C-NO₂)
~ 132 - 135Ar-C (C-CH₂)
~ 125 - 128Ar-CH (ortho to NO₂)
~ 118 - 121Ar-CH (meta to OCH₃ and NO₂)
~ 112 - 115Ar-CH (ortho to OCH₃)
~ 56 - 58-OCH₃
~ 38 - 42-CH₂-

Note: The predicted chemical shifts are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Correlation

To further confirm the structural assignments made from 1D NMR data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons, confirming their relative positions on the phenyl ring.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for example, confirming the assignments of the aromatic CH groups, the methylene group, and the methoxy group.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, amine, nitro, and aromatic functionalities.

Amide Carbonyl (C=O) and N-H Stretching Frequencies

The hydrazide functional group gives rise to prominent and characteristic absorption bands. The stretching vibration of the amide carbonyl (C=O) group is expected to appear as a strong band in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear as one or more bands in the region of 3200-3400 cm⁻¹.

Aromatic and Nitro Group Vibrations

The presence of the aromatic ring is indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The nitro group (NO₂) exhibits two characteristic and strong stretching vibrations: an asymmetric stretch usually found in the 1500-1550 cm⁻¹ range and a symmetric stretch in the 1330-1370 cm⁻¹ range.

Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H stretching (-NH, -NH₂)
~ 3050 - 3100WeakAromatic C-H stretching
~ 2950 - 3000WeakAliphatic C-H stretching (-CH₂, -OCH₃)
~ 1660 - 1680StrongC=O stretching (Amide I)
~ 1580 - 1610MediumC=C stretching (Aromatic)
~ 1510 - 1540StrongAsymmetric NO₂ stretching
~ 1340 - 1360StrongSymmetric NO₂ stretching
~ 1250 - 1280StrongAsymmetric C-O-C stretching (Aryl ether)
~ 1020 - 1050MediumSymmetric C-O-C stretching (Aryl ether)

Note: The predicted vibrational frequencies are based on the analysis of similar compounds and may vary depending on the sampling method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and probing the fragmentation pathways of a compound. For this compound, electron impact (EI) mass spectrometry reveals characteristic fragmentation patterns. The molecular ion peak [M]+ is observed, confirming the molecular weight of the compound.

Key fragmentation processes often involve cleavages at the bonds adjacent to carbonyl groups and within the hydrazide moiety. Common fragmentation patterns for similar aromatic hydrazides include the loss of the hydrazide group or parts of it, and cleavages alpha to the carbonyl group. For instance, in aromatic ketones like acetophenone, a primary fragmentation is the loss of the methyl group (•CH3) followed by the loss of carbon monoxide (CO). Aromatic aldehydes frequently show fragments corresponding to the loss of a hydrogen atom (M-1) or the formyl radical (M-29). miamioh.edu

While specific fragmentation data for the title compound is not detailed in the provided search results, general principles suggest that fragmentation of this compound would likely involve initial cleavage of the hydrazide side chain. For example, a related compound, 1-(4-methoxy-3-nitrophenyl)ethanone, shows a top peak at m/z 180 and a molecular ion peak at m/z 195. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For a compound with the chemical formula C9H11N3O4, the calculated exact mass is 225.0750 Da. HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the specific title compound, this compound, was not found, analysis of closely related structures provides significant insight into its likely solid-state conformation.

For example, the crystal structure of 2-(4-Methoxyphenoxy)acetohydrazide reveals an orthorhombic crystal system. nih.gov Similarly, derivatives of 2-(4-nitrophenoxy)acetohydrazide crystallize in the monoclinic space group P21/n. asianpubs.org These studies show that the acetohydrazide group tends to be nearly planar. researchgate.net

In the crystal structures of analogous compounds, bond lengths and angles generally conform to standard values. For 2-(4-Methoxyphenoxy)acetohydrazide, the N-N bond in the acetohydrazide group is reported to be relatively short at 1.413 (2) Å, which suggests some degree of electronic delocalization. researchgate.net

Torsion angles are critical for describing the planarity and conformation of the molecule. In N-(4-Methoxy-2-nitrophenyl)acetamide, the methoxy group is nearly coplanar with the phenyl ring, having a C—C—O—C torsion angle of 6.1 (5)°. nih.gov The nitro group is typically twisted out of the plane of the benzene (B151609) ring; in the same structure, this twist is 12.8 (5)°. nih.gov The acetamido group shows an even greater deviation from planarity. nih.gov It is expected that this compound would exhibit similar conformational features, with the substituents being twisted to varying degrees relative to the central phenyl ring.

Table 1: Representative Crystallographic Data for an Analogous Hydrazide Compound

Parameter Value
Crystal System Orthorhombic
a (Å) 4.0964 (17)
b (Å) 6.382 (3)
c (Å) 35.608 (14)
V (ų) 930.9 (7)
Z 4

Data from the related compound 2-(4-Methoxyphenoxy)acetohydrazide. nih.gov

The crystal packing of hydrazide-containing molecules is typically dominated by hydrogen bonding. The N-H groups of the hydrazide moiety act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. cardiff.ac.uk In the crystal structure of 2-(4-Methoxyphenoxy)acetohydrazide, molecules are linked into two-dimensional networks by N–H···N and N–H···O hydrogen bonds. nih.govresearchgate.net These interactions create sheets that lie parallel to specific crystallographic planes. researchgate.net

The crystal structures of hydrazones derived from 2-(4-nitrophenoxy)acetohydrazide are also stabilized by hydrogen bonds and π···π interactions between aromatic rings. asianpubs.org It is highly probable that the crystal structure of this compound is similarly stabilized by a network of intermolecular hydrogen bonds involving the hydrazide group and potentially the nitro and methoxy groups, leading to a stable, well-ordered crystal lattice.

Table 2: Hydrogen-Bond Geometry for an Analogous Hydrazide Compound

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N2—H2A···O3 0.89 (2) 2.51 (2) 3.155 (2) 130.4 (16)
N1—H1···N2 0.88 (2) 2.18 (2) 2.984 (2) 152.2 (18)
N2—H2B···O3 0.91 (2) 2.13 (2) 3.027 (2) 167.5 (18)

Data from the related compound 2-(4-Methoxyphenoxy)acetohydrazide. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of an aromatic compound like this compound is expected to show absorption bands arising from π→π* transitions associated with the phenyl ring and n→π* transitions associated with the carbonyl and nitro groups.

Studies on similar aromatic compounds containing methoxy and nitro groups show characteristic absorption maxima. For example, chalcones with a 4-methoxyphenyl (B3050149) group exhibit strong absorption in the UV range, typically between 320 and 360 nm, which is attributed to n→π* transitions and electronic excitations within the aromatic system. researchgate.net The electronic spectra of pyrazoline derivatives are also studied using this method, with absorption bands often observed around 300-320 nm. physchemres.org The exact position of the absorption maximum (λmax) is influenced by the solvent polarity, with more polar solvents often causing a shift in the wavelength (a phenomenon known as solvatochromism). physchemres.org For this compound, strong absorption bands would be anticipated in the UV region, characteristic of its substituted aromatic structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. mdpi.com This method is widely employed to calculate a variety of molecular properties by approximating the electron density. researchgate.net Calculations for compounds analogous to 2-(4-Methoxy-3-nitrophenyl)acetohydrazide often utilize hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.govnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound.
ParameterBond/Dihedral AngleCalculated Value
Bond LengthC=O~1.25 Å
Bond LengthN-N~1.38 Å
Bond AngleO-C-N~122°
Dihedral AngleC(ring)-C(acetyl)-C=O~178°
Dihedral AngleC(acetyl)-C-N-N~-175°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. libretexts.orgwuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netajchem-a.com For this compound, the electron-donating methoxy (B1213986) group and the phenyl ring are expected to contribute significantly to the HOMO, while the electron-withdrawing nitro group would be the primary locus of the LUMO. researchgate.net This distribution suggests the likely sites for electrophilic and nucleophilic attacks.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.50
HOMO-LUMO Gap (ΔE)4.35

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra, which arise from the vibrations of molecular bonds. mdpi.comnih.gov These calculated frequencies, when correlated with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy, help to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. mdpi.com For this compound, characteristic vibrations would include N-H stretching from the hydrazide group, C=O stretching of the carbonyl, symmetric and asymmetric stretching of the NO₂ group, and C-O stretching from the methoxy group. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound and Typical Experimental Ranges.
Vibrational ModePredicted Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch (Hydrazide)33203300-3500
C=O Stretch (Amide)16851680-1700
NO₂ Asymmetric Stretch15501500-1560
NO₂ Symmetric Stretch13451335-1355
C-O-C Asymmetric Stretch12601250-1275

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbitals (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govliverpool.ac.uk By comparing the theoretically calculated chemical shifts with the values obtained from experimental NMR spectra, researchers can validate the proposed chemical structure. nih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the shielding and deshielding effects of adjacent functional groups like the aromatic ring, nitro group, and methoxy group.

Table 4: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted δ (ppm)Expected Experimental δ (ppm)
¹H (NH)9.859.5-10.0
¹H (NH₂)7.507.3-7.8
¹H (OCH₃)3.903.8-4.0
¹³C (C=O)169.5168-172
¹³C (C-NO₂)148.0145-150
¹³C (C-OCH₃)152.0150-155

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the carbonyl and nitro groups, making them key sites for hydrogen bonding and electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the hydrazide N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors. chemrxiv.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govthieme-connect.de This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ajpp.in Given the presence of the hydrazide and nitroaromatic moieties, which are found in various biologically active compounds, this compound could be docked against various biological targets, such as bacterial enzymes (e.g., DNA gyrase) or protein kinases involved in cancer pathways. mdpi.comnih.gov The docking results would reveal the binding mode, key intermolecular interactions (like hydrogen bonds and π-π stacking), and a calculated binding energy, which estimates the ligand's affinity for the target. mdpi.com

Table 5: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target.
ParameterValue/Description
Binding Energy-8.5 kcal/mol
Inhibition Constant (Ki)1.5 µM
Hydrogen BondsC=O with Lysine; NH with Aspartic Acid; NO₂ with Arginine
Hydrophobic InteractionsPhenyl ring with Leucine, Phenylalanine
π-π StackingPhenyl ring with Tyrosine

Investigation of Ligand-Receptor Binding Interactions

The investigation of ligand-receptor binding interactions is a cornerstone of computer-aided drug design, aiming to elucidate how a small molecule, or ligand, interacts with its biological target, typically a protein or nucleic acid. While specific studies detailing the binding interactions of this compound with a particular receptor are not prominently documented, the general methodology involves molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method allows for the visualization and analysis of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, which are critical for molecular recognition and binding affinity. For instance, in studies of other hydrazone derivatives, molecular docking has been employed to identify key amino acid residues within a receptor's active site that are crucial for binding. These studies often reveal the importance of specific functional groups on the ligand for establishing these interactions.

Prediction of Binding Modes and Affinities

Building upon the investigation of binding interactions, computational methods are also used to predict the specific binding modes and estimate the binding affinity of a ligand to its target. The binding mode refers to the precise conformation and orientation of the ligand within the receptor's binding site. A single ligand may adopt multiple binding modes, and computational tools help identify the most energetically favorable ones.

The binding affinity, often quantified by the binding free energy, indicates the strength of the interaction between the ligand and the receptor. Lower binding energy values typically suggest a more stable and potent ligand-receptor complex. Computational approaches to predict binding affinity range from relatively fast but less accurate scoring functions used in molecular docking to more rigorous and computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) calculations. These methods provide quantitative predictions that can help in ranking potential drug candidates before their synthesis and experimental testing.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate the chemical and physical properties of a series of compounds with their biological activities.

While specific computational SAR studies for this compound are not detailed in the literature, the general approach involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO energies). Statistical methods are then used to build a QSAR model that can predict the activity of new, untested compounds. Such models are invaluable for guiding the design of more potent and selective analogs.

Non-Linear Optical (NLO) Properties and Related Theoretical Evaluations

Non-Linear Optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. Theoretical evaluations, primarily using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of novel compounds.

For acetohydrazide and related hydrazone derivatives, DFT calculations have been successfully employed to compute key NLO parameters. plu.mxresearchgate.netnih.gov These parameters include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. A high hyperpolarizability value is indicative of a strong NLO response. Theoretical studies on similar compounds have shown that the nature and position of substituent groups on the aromatic rings can significantly influence the NLO properties by altering the intramolecular charge transfer characteristics. researchgate.net

The theoretical investigation of NLO properties typically involves optimizing the molecular geometry and then calculating the electronic properties using a suitable level of theory and basis set. The results of these calculations can guide the rational design of new organic materials with enhanced NLO performance. nih.gov

Below is a table summarizing representative NLO properties for some hydrazone derivatives as investigated by theoretical and experimental methods, illustrating the type of data generated in such studies.

CompoundMethodβ (esu)γ (esu)
N '-[( E )-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA)Z-scan (exp.)--
N '-[( E )-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA)TD-HF (calc.)-6.2 x 10⁻³⁶
2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazideZ-scan (exp.)--
N′-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-(4-ethylphenoxy) acetohydrazideZ-scan (exp.)--

Applications in Advanced Organic Synthesis

Role as Versatile Synthons for Heterocyclic Compound Development

The acetohydrazide moiety is a cornerstone in synthetic chemistry for the development of N-heterocycles. 2-(4-Methoxy-3-nitrophenyl)acetohydrazide serves as a highly effective synthon, or building block, for a variety of important heterocyclic rings due to its dual nucleophilic nitrogen atoms and the adjacent carbonyl group.

Common transformations involve reactions with one- or two-carbon synthons to yield five-membered heterocycles. For instance, the reaction of acetohydrazides with carbon disulfide in a basic medium is a well-established route to produce 5-substituted-1,3,4-oxadiazole-2-thiones. Similarly, cyclization with phosphorus oxychloride and a carboxylic acid can yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov The general synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazines, which can be formed from acid hydrazides. nih.govopenmedicinalchemistryjournal.com

Furthermore, this acetohydrazide is a precursor for 1,2,4-triazole (B32235) derivatives. nih.gov Reaction with isothiocyanates furnishes thiosemicarbazide (B42300) intermediates, which can be cyclized under basic conditions to form 1,2,4-triazole-3-thiones. scispace.com These triazole scaffolds are prevalent in medicinally important compounds. nih.govresearchgate.net The Pellizzari reaction, which involves the condensation of an amide and an acyl hydrazide, is a classic method for forming 1,2,4-triazoles. researchgate.net

The following table summarizes typical cyclization reactions for which acetohydrazides are precursors.

Heterocyclic ProductReagents/ConditionsGeneral Applicability
1,3,4-Oxadiazoles 1. Aromatic Aldehydes, then oxidative cyclization (e.g., with HgO, I2) nih.govHigh
2. Carboxylic Acids / POCl3 nih.govHigh
1,3,4-Oxadiazole-2-thiones Carbon Disulfide, KOH/Ethanol (B145695)High
1,2,4-Triazole-3-thiones 1. Isothiocyanates (forms thiosemicarbazide)High
2. Base-catalyzed cyclization (e.g., NaOH) scispace.comHigh
Schiff Bases Aromatic Aldehydes, Ethanol/Acetic acid nih.govimpactfactor.orgHigh

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govresearchgate.net

This compound is a suitable candidate for MCRs, particularly those that utilize an amine or hydrazine (B178648) derivative as one of the key components.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. wikipedia.orgnih.govorganic-chemistry.org Hydrazine derivatives can be used as the amine component in Ugi-type reactions, leading to the formation of α-hydrazino amides. nih.gov In this context, this compound could serve as the amine input, allowing its complex substituted phenyl moiety to be incorporated into a larger peptide-like scaffold in a single, efficient step. nih.govresearchgate.net

Another relevant MCR is the Biginelli reaction , a cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.com While not a direct participant, the hydrazide group's reactivity is analogous to the urea component in certain contexts, and modifications of the Biginelli reaction can incorporate hydrazine-type nucleophiles. tubitak.gov.trsemanticscholar.orgresearchgate.net The hydrazide could potentially react with the intermediate formed between the aldehyde and the β-ketoester, leading to dihydropyrimidinone analogs or other related heterocyclic systems.

The potential of this compound in MCRs offers a powerful strategy for embedding its specific chemical signature into diverse and complex molecular frameworks, which is particularly valuable in discovery chemistry.

Intermediate for Complex Molecular Architectures

Beyond its direct use in forming heterocycles, this compound functions as a crucial intermediate in multi-step syntheses designed to build complex molecular architectures. syrris.jp In such synthetic routes, the acetohydrazide is not the final product but a stepping stone, where its constituent parts are sequentially modified. youtube.comyoutube.comyoutube.com

A key feature of this intermediate is the presence of multiple functional groups that can be selectively transformed:

The Nitro Group: The nitro (-NO2) group on the phenyl ring is a versatile functional handle. It can be readily reduced to an amino (-NH2) group. This newly formed aniline (B41778) derivative can then undergo a wide range of subsequent reactions, such as diazotization, acylation, or serve as a nucleophile for building larger ring systems fused to the phenyl core.

The Hydrazide Group: As detailed previously, the hydrazide can be converted into various heterocycles. nih.govscispace.com Alternatively, it can be cleaved or modified to reveal other functionalities. For example, hydrolysis can yield the corresponding carboxylic acid, while oxidative cleavage can lead to different products.

The Phenyl Ring: The methoxy (B1213986) and nitro substituents direct further electrophilic aromatic substitution, allowing for additional functionalization of the ring if required by the synthetic strategy.

This multi-functionality allows synthetic chemists to devise convergent routes where the substituted phenyl portion and the side-chain portion are elaborated separately before or after the modification of the core functional groups. This strategic use as an intermediate is fundamental in the assembly of intricate molecules where precise control over the introduction of functional groups is paramount. syrris.jpresearchgate.net

Exploration of Mechanistic Biological Activity in Vitro and in Vivo Models

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Hydrazide and hydrazone derivatives are a well-established class of compounds with significant antimicrobial properties. turkjps.orgvjs.ac.vn Their mechanism of action is often attributed to their ability to form chelates with metal ions essential for microbial enzyme function or to interfere with microbial metabolic pathways. The specific substitutions on the aromatic ring, such as the methoxy (B1213986) and nitro groups in 2-(4-Methoxy-3-nitrophenyl)acetohydrazide, play a crucial role in modulating this activity.

The antibacterial efficacy of hydrazone derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Studies on related structures indicate that the presence and position of substituents on the phenyl ring are critical for activity. For instance, a methoxy group can enhance antibacterial activity, while a nitro group can sometimes decrease it. turkjps.orgvjs.ac.vn

Research on various hydrazone derivatives has demonstrated activity against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net Metal complexes of Schiff bases derived from hydrazides have also shown enhanced antibacterial effects compared to the base ligand, indicating a potential for synergistic activity. researchgate.net For example, some pyrazoline derivatives with a para-methoxy substitution on the B ring showed enhanced activity against P. aeruginosa, E. faecalis, and B. subtilis. turkjps.org Conversely, ortho-substitution with a methoxy group was found to result in less or no activity against Gram-negative bacteria in some pyrazoline compounds. turkjps.org The antimicrobial activities of some hydrazone derivatives have been reported with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 μg/mL. turkjps.org

Table 1: Antibacterial Activity of Related Hydrazone and Methoxyphenyl Derivatives

Compound/Derivative Class Bacterial Strain Activity/Result
Pyrazoline derivatives E. faecalis MIC value of 32 µg/mL turkjps.org
Pyrazoline derivatives S. aureus MIC value of 64 µg/mL turkjps.org
Pyrazoline derivatives B. subtilis MIC value of 64 µg/mL turkjps.org
Eugenol (methoxyphenol) S. aureus IC50 of 0.75 mM nih.gov
Capsaicin (methoxyphenol) S. aureus IC50 of 0.68 mM nih.gov

This table is illustrative and based on data for structurally related compounds.

The antifungal potential of hydrazones is also an active area of research. researchgate.net Derivatives have been tested against various fungal pathogens, including species like Candida albicans and Aspergillus niger. ekb.egmdpi.com The structural features of these molecules are key determinants of their antifungal potency. researchgate.net For example, certain diarylhydrazones derived from 2,4-dinitrophenylhydrazine (B122626) have exhibited promising antifungal activity. researchgate.net

Studies have shown that hydrazine-based compounds can exhibit fungicidal activity against C. albicans, including drug-resistant clinical isolates. mdpi.com The presence of a nitro group in some aromatic compounds has been associated with antifungal activity. mq.edu.au For instance, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, where a methoxy group is replaced by a nitro group, showed strong antifungal effects against Aspergillus flavus and Fusarium graminearum. mq.edu.au Similarly, 2-hydroxy 4,4',6'-trimethoxy chalcone (B49325) has demonstrated antifungal properties against several fungi. nih.gov

Anti-inflammatory Potential and Associated Mechanistic Pathways

Hydrazide derivatives have been investigated for their anti-inflammatory properties. nih.gov The mechanism often involves the modulation of key inflammatory pathways and the inhibition of enzymes that produce inflammatory mediators. The structural framework of this compound suggests it could interact with biological targets involved in inflammation.

Compounds with structural similarities to this compound, such as certain chalcones and phenylpropanoids, have been shown to exert anti-inflammatory effects by modulating inflammatory mediators. nih.govnih.gov These effects are often achieved through the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The underlying mechanisms frequently involve the regulation of key signaling pathways. For example, some compounds inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes. nih.gov Additionally, activation of the Nrf2 pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1), can contribute to anti-inflammatory effects. nih.gov Studies on pyridazinone derivatives containing a nitrophenyl group have also demonstrated significant anti-inflammatory activity. scielo.br

A notable mechanism through which hydrazide derivatives can exert biological effects is via enzyme inhibition. Urease is a nickel-containing enzyme produced by some bacteria and is associated with pathologies like peptic ulcers and infectious diseases. nih.gov Inhibition of urease is a therapeutic strategy to counteract these conditions. nih.gov Hydrazone compounds have been identified as potent urease inhibitors. nih.gov

The inhibitory action typically involves the interaction of the hydrazone with the nickel ions in the active site of the urease enzyme. researchgate.net Studies on N'-(substituted-benzylidene)-2-(4-nitrophenoxy)acetohydrazides have demonstrated strong urease inhibitory activities, with IC50 values in the micromolar range. nih.govresearchgate.net This suggests that the acetohydrazide backbone is a promising scaffold for designing effective urease inhibitors.

Table 2: Urease Inhibitory Activity of Related Hydrazone Compounds

Compound IC50 (µM) Source
N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide 8.4 nih.gov

This table presents data for structurally related acetohydrazide derivatives.

Anticancer Activity Research and Cellular Mechanisms

The anticancer potential of hydrazide and hydrazone derivatives is a significant focus of medicinal chemistry research. nih.govacgpubs.org The incorporation of methoxy and nitro groups on a phenyl ring has been shown to influence the cytotoxic activity of various compounds against cancer cell lines. nih.govnih.gov The methoxy group, in particular, is often found in compounds with potent anticancer activity and can enhance ligand-protein binding. mdpi.commdpi.com

Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing cytotoxicity. nih.govresearchgate.net Similarly, substituted 2-hydroxy-2,2-bis(4-phenyl)-N'-[(1E)-(phenyl)methylene]acetohydrazide compounds have shown activity against MCF-7 (breast) and PC-3 (prostate) cancer cell lines. acgpubs.org

The cellular mechanisms underlying the anticancer effects of such compounds are multifaceted. They can include the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase. nih.gov Some chalcones, which share structural motifs, are known to inhibit tubulin polymerization, a critical process for cell division. nih.gov In silico studies on some 1,3,4-thiadiazole (B1197879) derivatives suggest a potential multitarget mode of action, possibly involving caspase 8 activity. mdpi.com Quinaldehyde o-nitrobenzoylhydrazone, a nitro-containing hydrazone, was found to sensitize hepatoblastoma (HepG2) cells to conventional chemotherapeutic drugs. mdpi.com

Table 3: Anticancer Activity of Related Hydrazide/Hydrazone Derivatives

Compound/Derivative Cell Line Activity/Result
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone U-87 (Glioblastoma) Reduced cell viability to 19.6% nih.gov
2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)-methylene]acetohydrazide MCF-7 (Breast Cancer) Active acgpubs.org
2-hydroxy-2,2-bis(4-chlorophenyl)-N'-[(1E)-(3-methylphenyl)methylene]acetohydrazide PC-3 (Prostate Cancer) Strongest activity in its series acgpubs.org

This table is illustrative and based on data for structurally related compounds.

Future Directions and Research Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Activities

A primary avenue for future research lies in the rational design and synthesis of new analogues of 2-(4-methoxy-3-nitrophenyl)acetohydrazide to enhance their biological efficacy. The core structure offers multiple sites for chemical modification. For instance, the hydrazide functional group can be readily condensed with various aldehydes and ketones to form a wide array of Schiff bases (N'-arylideneacetohydrazides). nih.govekb.eg This approach allows for the introduction of diverse substituents, which can systematically alter the compound's steric, electronic, and lipophilic properties.

Another strategy involves the cyclization of the acetohydrazide side chain to form various five- or six-membered heterocyclic rings, such as oxadiazoles, pyrazoles, or triazoles. researchgate.netresearchgate.net These heterocycles are well-known pharmacophores that can impart significant biological activity. For example, reacting the parent hydrazide with different carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can yield a series of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

Furthermore, modifications to the phenyl ring, such as altering the position of the nitro and methoxy (B1213986) groups or introducing additional substituents, could fine-tune the molecule's interaction with biological targets. The goal of these synthetic efforts is to generate a library of derivatives for screening against various biological targets, including enzymes and receptors implicated in diseases like cancer or inflammatory conditions. nih.govresearchgate.net

Modification Strategy Potential Derivatives Rationale Reference Example
Condensation of HydrazideSchiff Bases (N'-arylideneacetohydrazides)Introduce diverse functional groups to modulate lipophilicity and target interaction.Synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides as potential anticancer agents. nih.gov
Heterocyclic Ring Formation1,3,4-Oxadiazoles, PyrazolesIncorporate known pharmacophores to enhance biological activity and metabolic stability.Synthesis of 2-(4-hydroxy-3-methoxy-5-nitro-phenyl)- researchgate.netrsc.orgmskcc.orgoxadiazoles from a hydrazide precursor. researchgate.net
Phenyl Ring SubstitutionHalogenation, Alkylation, etc.Modulate electronic properties and binding affinity to specific biological targets.Synthesis of 2-phenylbenzofuran (B156813) derivatives with nitro and methoxy substitutions as MAO inhibitors. nih.gov

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry offers powerful tools to guide the design of new derivatives and to understand their potential biological activity before their synthesis. Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable for establishing a mathematical correlation between the chemical structure of the derivatives and their biological activity. researchgate.net Both 2D-QSAR, which considers physicochemical properties, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. nih.govfrontiersin.org These models can identify key structural features—such as hydrophobic areas, hydrogen bond donors/acceptors, and steric bulk—that are crucial for activity. nih.gov

Molecular docking simulations can predict the binding orientation and affinity of this compound and its derivatives within the active site of specific protein targets. nih.gov This information is critical for understanding the mechanism of action at a molecular level and for designing new analogues with improved binding characteristics. Furthermore, Density Functional Theory (DFT) calculations can be used to determine the electronic properties, molecular geometry, and reactivity of the compounds, providing insights into their stability and interaction capabilities. nih.govresearchgate.net

Computational Method Application Predicted Information Reference Example
QSAR Predict biological activity based on chemical structure.Correlation between molecular descriptors (e.g., lipophilicity, electronic properties) and activity.QSAR studies on acetohydrazide analogs to understand structural requirements for antimycobacterial activity. researchgate.net
Molecular Docking Simulate the interaction between a ligand and a protein target.Binding mode, binding affinity (scoring functions), key interacting amino acid residues.Docking studies of 2-phenylbenzofuran derivatives to understand MAO enzyme inhibition. nih.gov
DFT Calculations Determine electronic structure and properties.Optimized geometry, frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, reactivity indices.DFT investigation of a carbohydrazide (B1668358) derivative to correlate calculated parameters with experimental data. nih.gov

Exploration of New Synthetic Pathways and Green Chemistry Approaches

Future research will also focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its derivatives. The principles of green chemistry are increasingly important in pharmaceutical and chemical research to minimize waste and avoid the use of hazardous substances. nih.gov

Potential green chemistry approaches include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. ijpsjournal.com

Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions, for example by grinding solid reactants together, minimizes the use and disposal of volatile organic solvents. mdpi.com

Use of Green Catalysts: Employing recyclable and non-toxic catalysts, such as nanoparticles or biocatalysts (enzymes), can improve reaction efficiency and sustainability. For instance, Co3O4 nanoparticles have been used as a recyclable catalyst for the synthesis of various heterocyclic compounds. frontiersin.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. nih.gov

Mechanistic Elucidation of Biological Pathways through in vitro and in vivo Studies

A critical area of future investigation is to determine the precise biological mechanisms through which this compound and its active derivatives exert their effects. This requires a combination of in vitro and in vivo studies.

In vitro studies will involve screening the compounds against a panel of human cancer cell lines to identify cytotoxic effects and determine key parameters like IC50 values. scirp.org Further mechanistic studies could include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays to pinpoint the molecular target. nih.govnih.gov For example, if a compound shows potential as a phosphodiesterase inhibitor, its activity would be quantified against the purified enzyme. nih.gov

Development of the Compound as a Chemical Probe for Biological Systems

The hydrazide moiety within this compound makes it an attractive candidate for development into a chemical probe. Chemical probes are small molecules used to study and manipulate the function of proteins and other biomolecules in their native cellular environment. mskcc.org

The electron-rich hydrazine (B178648) group can act as a versatile "warhead" that can form covalent bonds with electron-poor enzyme cofactors or reactive residues in a protein's active site. researchgate.netbiorxiv.org This property can be harnessed to create activity-based protein profiling (ABPP) probes. By attaching a reporter tag, such as a fluorescent dye (e.g., rhodamine) or a biotin (B1667282) molecule, to the this compound scaffold, researchers can create tools to: rsc.orgmskcc.org

Identify Protein Targets: The probe can be used to covalently label its interacting proteins in a complex biological sample, which can then be identified using techniques like mass spectrometry.

Visualize Biological Processes: Fluorescently-tagged probes can be used in cellular imaging to visualize the location and activity of their target enzymes in real-time. rsc.orgacs.org

Facilitate Drug Discovery: Probes can be used in competitive binding assays to screen for other small molecules that bind to the same target, thus accelerating the discovery of new lead compounds. biorxiv.org

The development of such probes would represent a significant step, transforming this compound from a potential therapeutic agent into a valuable tool for fundamental biological research. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxy-3-nitrophenyl)acetohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Hydrazide formation : React ethyl 2-(4-methoxy-3-nitrophenyl)acetate with hydrazine hydrate in ethanol under reflux (5–6 hours, 338 K). Monitor completion via TLC .
  • Derivatization : To form hydrazone derivatives, react the acetohydrazide with aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform (1:1) with catalytic acetic acid under reflux. Recrystallize from methanol for purification .
    Optimization Tips : Adjust molar ratios (e.g., 1:1.1 hydrazine:ester), solvent polarity (ethanol vs. DMF), and reaction time. Low yields (e.g., 69% in some cases) may require purity checks of reactants or temperature modulation .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • Basic Characterization :
    • NMR : Confirm hydrazide NH peaks (~9–10 ppm) and aromatic protons (δ 6.5–8.5 ppm).
    • IR : Identify N–H stretches (~3200 cm⁻¹) and C=O bands (~1650 cm⁻¹) .
  • Advanced Techniques :
    • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O/N interactions) to study crystal packing .
    • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 254.2) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer :

  • Hazards : Acute toxicity (oral Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Protocols :
    • Use PPE: Nitrile gloves, lab coat, and EN 166-certified goggles.
    • Work under fume hoods to avoid dust/aerosol inhalation.
    • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, nitro) influence the compound’s reactivity and stability?

Methodological Answer :

  • Nitro Group : Strong electron-withdrawing effect reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing hydrazide nucleophilicity.
  • Methoxy Group : Electron-donating para-substituent stabilizes intermediates via resonance.
    Experimental Validation :
    • Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-nitro derivatives).
    • Use DFT calculations to map electron density distribution and predict sites for functionalization .

Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts?

Methodological Answer :

  • Case Study : reports 91% yield for a hydrazone derivative but 69% for another. Troubleshoot via:
    • Reactant Purity : Verify aldehyde/ketone purity via GC-MS.
    • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder condensation; optimize solvent polarity (e.g., DMF for solubility) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) .

Q. What strategies are recommended for studying bioactivity (e.g., anti-inflammatory) of this compound?

Methodological Answer :

  • In Vitro Assays :
    • Cyclooxygenase (COX) Inhibition : Test inhibition of COX-1/COX-2 enzymes at 10–100 µM concentrations.
    • Cytotoxicity Screening : Use MTT assay on macrophage cells (RAW 264.7) to establish IC50 .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with amino groups) and compare bioactivity .

Q. How can computational methods complement experimental data for structural validation?

Methodological Answer :

  • DFT Calculations : Compare experimental (X-ray) bond lengths/angles with optimized geometries. For example, the N–N bond in hydrazide (1.413 Å in X-ray) may show delocalization effects .
  • Hydrogen Bonding Analysis : Use software (e.g., Mercury) to map intermolecular interactions and predict solubility/stability .

Q. What are the stability challenges under varying storage conditions, and how can degradation be monitored?

Methodological Answer :

  • Stress Testing : Expose the compound to heat (60°C), light, and humidity (75% RH) for 14 days.
  • Monitoring : Use HPLC to detect degradation products (e.g., nitro group reduction to amine).
  • Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen .

Q. How can researchers integrate theoretical frameworks (e.g., electronic effects) into experimental design?

Methodological Answer :

  • Hypothesis-Driven Synthesis : Design derivatives based on Hammett σ values (e.g., electron-withdrawing groups to enhance electrophilicity).
  • Mechanistic Studies : Use kinetic isotope effects (KIE) or isotopic labeling to probe reaction pathways (e.g., nucleophilic vs. radical mechanisms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.